molecular formula C18H20N2O2S B5505409 N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide

Cat. No.: B5505409
M. Wt: 328.4 g/mol
InChI Key: BLKBBDKOPGEUOJ-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide is a complex organic compound that features a thiophene ring substituted with a pyrrolidine-1-carbonyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the thiophene and benzamide moieties contribute to the overall stability and specificity of the compound . The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide is unique due to its combination of a thiophene ring with a pyrrolidine-1-carbonyl group and a benzamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKBBDKOPGEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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